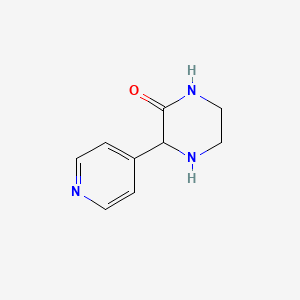

3-(Pyridin-4-YL)piperazin-2-one

Beschreibung

Historical Context of Piperazinone Scaffolds in Organic and Medicinal Chemistry

The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group, has long been recognized as a "privileged scaffold" in drug discovery. Its structural rigidity and capacity for diverse substitutions have made it a versatile building block for synthesizing compounds with a wide array of biological activities. Historically, piperazine (B1678402) derivatives have been investigated for their potential as anthelmintic, antipsychotic, and antihistaminic agents. The incorporation of a lactam function within the piperazine ring to form a piperazinone introduces specific conformational constraints and hydrogen bonding capabilities that can significantly influence a molecule's interaction with biological targets.

Significance of Pyridine-Substituted Heterocycles in Contemporary Chemical Research

The pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals. frontiersin.orgnih.gov Its presence can profoundly impact a molecule's physicochemical properties, including its solubility, basicity, and ability to form hydrogen bonds. frontiersin.org These characteristics are crucial for optimizing pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). The pyridine moiety is found in numerous FDA-approved drugs and is a key component in the design of kinase inhibitors, central nervous system agents, and anti-infectives. frontiersin.orgnih.gov The strategic placement of a pyridine ring on a heterocyclic core is a common and effective strategy in modern drug design.

Evolution of Research Trajectories Pertaining to 3-(Pyridin-4-YL)piperazin-2-one

Specific research dedicated exclusively to 3-(Pyridin-4-YL)piperazin-2-one is not extensively documented in publicly available peer-reviewed literature. Its existence is confirmed through its listing by various chemical suppliers as a research chemical, identified by the CAS number 1246548-48-0. The primary research trajectory for this compound appears to be its inclusion in libraries of small molecules for high-throughput screening campaigns. These campaigns aim to identify novel hit compounds against a wide range of biological targets. The synthesis of 3-(Pyridin-4-YL)piperazin-2-one is likely achieved through established synthetic methodologies for N-arylation of piperazinones.

Rationale and Current Research Objectives for 3-(Pyridin-4-YL)piperazin-2-one Investigations

The rationale for the investigation of 3-(Pyridin-4-YL)piperazin-2-one stems from the synergistic potential of its two core components. The piperazinone scaffold provides a rigid framework amenable to further functionalization, while the 4-pyridyl substituent offers a key interaction point for biological targets, particularly through hydrogen bonding with the pyridine nitrogen.

Current research objectives for compounds like 3-(Pyridin-4-YL)piperazin-2-one are primarily centered around its potential as a lead structure in drug discovery. The main goals include:

Screening for Biological Activity: Evaluating the compound against a diverse panel of biological targets to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Using 3-(Pyridin-4-YL)piperazin-2-one as a starting point, medicinal chemists can synthesize a variety of analogues to understand how structural modifications impact biological activity.

Fragment-Based Drug Discovery: The compound can serve as a valuable fragment in the design of more complex molecules with improved potency and selectivity.

While specific research findings on the biological activity of 3-(Pyridin-4-YL)piperazin-2-one are not yet widely published, its structural features suggest it holds promise for further investigation in various therapeutic areas.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHYEVMFEQWPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Pyridin 4 Yl Piperazin 2 One

Retrosynthetic Dissection of the 3-(Pyridin-4-YL)piperazin-2-one Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-(pyridin-4-yl)piperazin-2-one, two primary disconnections are considered, leading to either linear or convergent synthetic plans.

A primary disconnection involves cleaving the amide bond within the piperazinone ring, a standard retrosynthetic step for amides. This reveals an N-acylated ethylenediamine (B42938) precursor. Further disconnection of the C-N bonds of the piperazine (B1678402) ring leads back to two key fragments: a C2-synthon derived from pyridine-4-carbaldehyde and an ethylenediamine derivative.

An alternative and common strategy for piperazin-2-ones involves the cyclization of a linear precursor. This approach disconnects the N1-C6 bond, leading to an N-(2-aminoethyl)amino acid derivative. Specifically, this would be an N-(2-aminoethyl)-2-(pyridin-4-yl)glycine derivative. This intermediate can be further broken down into ethylenediamine and a suitable 2-carbon electrophile bearing the pyridin-4-yl group, such as a pyridin-4-yl substituted α-haloacetate. These approaches form the foundation for both established and novel synthetic pathways.

Established and Benchmark Synthetic Pathways to 3-(Pyridin-4-YL)piperazin-2-one

Traditional synthetic routes to substituted piperazin-2-ones often rely on robust, well-established chemical transformations, which can be categorized into linear and convergent approaches.

Linear Multistep Synthesis Approaches

Linear synthesis involves the sequential modification of a starting material through a series of steps. A plausible linear route to 3-(pyridin-4-yl)piperazin-2-one could commence with commercially available starting materials like chiral amino acids. nih.gov For instance, a synthesis could begin with a protected ethylenediamine which is sequentially alkylated and then acylated, followed by a final cyclization step.

A common linear approach involves the construction of an N-substituted amino acid ester, followed by cyclization. This can be conceptualized as:

Starting Material: A protected ethylenediamine, such as N-Boc-ethylenediamine.

Alkylation: Reaction with a pyridin-4-yl-containing electrophile, for example, 2-bromo-1-(pyridin-4-yl)ethan-1-one, to form an intermediate that is subsequently reduced.

Second Acylation/Cyclization: Introduction of a carbonyl group via an appropriate reagent, followed by deprotection and intramolecular cyclization to yield the piperazinone ring.

Convergent Synthesis Strategies for Enhanced Efficiency

Fragment A: A suitably protected 1,2-diamine. Optically pure 1,2-diamines can be efficiently prepared from corresponding amino acids, providing a source of chirality. nih.gov

Fragment B: A derivative of pyridin-4-ylacetic acid, such as an activated ester or an α-halo ester.

The key step is the coupling of these two fragments. For example, the annulation of a chiral 1,2-diamine with a suitable C2-electrophile can construct the piperazine core. nih.govmdpi.com This approach is particularly advantageous for creating libraries of analogues, as diverse fragments can be synthesized in parallel and then combined. A route starting from chiral amino acids can produce enantiomerically pure 3-substituted piperazine-2-acetic acid esters, which are versatile intermediates. nih.govnih.gov

Principles of Sustainable Chemistry in 3-(Pyridin-4-YL)piperazin-2-one Synthesis

While no specific studies detail a "green" synthesis of 3-(pyridin-4-yl)piperazin-2-one, the principles of sustainable chemistry can be applied to its synthesis. Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Convergent and catalytic approaches are often superior in this regard.

Use of Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. As discussed in the next section, numerous catalytic methods are applicable to piperazinone synthesis. acs.orgrsc.orgrsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, some syntheses of related nitrogen heterocycles have explored the use of deep eutectic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible.

Development of Novel and Expedited Synthetic Protocols for 3-(Pyridin-4-YL)piperazin-2-one

Modern organic synthesis emphasizes the development of novel, efficient, and stereoselective methods. For the synthesis of chiral piperazin-2-ones, catalytic asymmetric reactions are at the forefront of this effort.

Exploitation of Catalytic Reaction Manifolds

Catalytic methods offer an elegant and efficient means to access enantiomerically enriched piperazin-2-ones. Several powerful strategies have been developed for related structures, which are directly applicable to the synthesis of 3-(pyridin-4-yl)piperazin-2-one.

Asymmetric Hydrogenation: A prominent strategy is the asymmetric hydrogenation of unsaturated precursors.

Palladium-Catalyzed Hydrogenation: The hydrogenation of pyrazin-2-ols using palladium catalysts has been shown to produce chiral piperazin-2-ones with excellent diastereo- and enantioselectivities. rsc.orgrsc.org This method provides a direct route from an aromatic precursor to the saturated heterocyclic core.

Iridium-Catalyzed Hydrogenation: Iridium-based catalysts have also been successfully employed for the asymmetric hydrogenation of unsaturated piperazin-2-ones, affording the chiral products with good enantioselectivity. rsc.org

One-Pot Catalytic Approaches: To enhance efficiency, one-pot procedures combining multiple catalytic steps have been designed. A notable example is a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequence. acs.org This method uses a quinine-derived urea (B33335) catalyst to stereoselectively form 3-aryl piperazin-2-ones from simple aldehydes and (phenylsulfonyl)acetonitrile (B1630616) in good yields and high enantiomeric excess. acs.org

Metal-Promoted Cascade Reactions: Cascade reactions that form multiple bonds in a single operation are highly efficient. A palladium-promoted cascade transformation has been developed using a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring, introducing two points of diversity. thieme-connect.com

Iridium-Catalyzed Cycloadditions: Iridium catalysts can facilitate the regio- and diastereoselective [3+3]-cycloaddition of imines to form C-substituted piperazines, showcasing a novel approach to building the heterocyclic ring. acs.org

These advanced catalytic methods represent the state-of-the-art in the synthesis of complex heterocyclic structures like 3-(pyridin-4-yl)piperazin-2-one, offering high levels of efficiency and stereocontrol that are crucial for pharmaceutical research and development.

Enantioselective and Diastereoselective Synthesis of Chiral 3-(Pyridin-4-YL)piperazin-2-one Derivatives

The generation of chiral 3-(pyridin-4-yl)piperazin-2-one derivatives with high levels of enantiomeric and diastereomeric purity is a significant challenge in medicinal chemistry. The stereochemistry at the C3 position, bearing the pyridine (B92270) moiety, and potentially at other positions on the piperazinone ring, can profoundly influence the biological activity of the molecule. Several modern synthetic strategies can be employed to achieve this stereocontrol.

One of the most powerful techniques for the enantioselective synthesis of α-substituted piperazin-2-ones is the use of transition metal-catalyzed asymmetric reactions. A notable example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-one (B30754) enolates. caltech.edunih.gov This method allows for the introduction of a variety of substituents at the C3 position with high enantioselectivity. For the synthesis of a chiral 3-(pyridin-4-yl)piperazin-2-one, a potential strategy would involve the use of a suitable pyridin-4-yl-containing electrophile or the functionalization of a pre-existing chiral piperazin-2-one core.

Another approach involves the diastereoselective synthesis from chiral precursors. For instance, the cyclization of a chiral diamine with a suitable C2-building block can lead to the formation of a stereodefined piperazin-2-one. The stereochemistry of the final product is dictated by the stereocenters present in the starting diamine. The diastereoselective addition of nucleophiles to chiral imines or iminium ions derived from piperazin-2-one precursors is also a viable strategy. nih.gov For example, the addition of a pyridin-4-yl nucleophile to a chiral glyoxylic acid derivative, followed by cyclization with a diamine, could afford the desired product with high diastereoselectivity.

The use of chiral auxiliaries is another established method. An auxiliary attached to one of the nitrogen atoms of the piperazine ring can direct the stereochemical outcome of a reaction at the C3 position. After the desired stereocenter is established, the auxiliary can be removed.

A one-pot approach for the asymmetric synthesis of C3-substituted piperazin-2-ones has been developed, involving a sequential quinine-derived urea catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization with a 1,2-ethylenediamine. acs.org This methodology could potentially be adapted for the synthesis of 3-(pyridin-4-yl)piperazin-2-one by using 4-pyridinecarboxaldehyde (B46228) as the starting aldehyde.

| Method | Key Features | Potential Application for 3-(Pyridin-4-YL)piperazin-2-one |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | High enantioselectivity for α-substituted piperazin-2-ones. caltech.edunih.gov | Introduction of the pyridin-4-yl group at the C3 position with stereocontrol. |

| Diastereoselective Cyclization | Utilizes chiral diamine precursors to control stereochemistry. | Cyclization of a chiral diamine with a pyridin-4-yl containing C2-unit. |

| Chiral Auxiliary | Directs the stereochemical outcome of reactions. | Use of a removable chiral group on the piperazinone nitrogen. |

| One-Pot Asymmetric Synthesis | Sequential catalytic reactions for efficient synthesis. acs.org | Adaptation of the Knoevenagel/epoxidation/cyclization sequence with 4-pyridinecarboxaldehyde. |

Continuous Flow Methodologies for 3-(Pyridin-4-YL)piperazin-2-one Production

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the production of pharmaceutical intermediates like 3-(pyridin-4-yl)piperazin-2-one. rsc.orgnih.govnih.govresearchgate.netuq.edu.au While specific continuous flow processes for this exact molecule are not widely reported, the principles of flow chemistry can be readily applied to its synthesis.

A hypothetical continuous flow process for the synthesis of 3-(pyridin-4-yl)piperazin-2-one could involve the reaction of ethylenediamine with a derivative of pyridin-4-yl-glyoxylic acid. In a typical setup, streams of the reactants would be pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

For instance, the cyclization step to form the piperazin-2-one ring can be performed in a heated flow reactor. The product stream can then be directly passed through an in-line purification unit, such as a column packed with a suitable sorbent, to remove unreacted starting materials and impurities. The integration of reaction and purification steps is a key advantage of continuous flow processing.

Furthermore, hazardous reactions that are often problematic in large-scale batch processes can be performed more safely in a continuous flow setup due to the small reaction volumes at any given time. This could be particularly relevant if the synthesis of 3-(pyridin-4-yl)piperazin-2-one involves reactive intermediates or exothermic steps.

| Parameter | Advantage in Continuous Flow | Relevance to 3-(Pyridin-4-YL)piperazin-2-one Synthesis |

| Temperature Control | Enhanced heat transfer allows for precise temperature management. | Optimization of the cyclization reaction, which may be temperature-sensitive. |

| Residence Time | Precise control over the time reactants spend in the reactor. | Maximizing conversion and minimizing degradation or side reactions. |

| Mixing | Efficient mixing at the microscale. | Ensuring homogeneity and consistent reaction rates. |

| Safety | Small reaction volumes minimize risks associated with hazardous reactions. | Safer handling of potentially reactive intermediates. |

| Scalability | Production can be scaled up by running the system for longer periods. | Facilitates the transition from laboratory-scale synthesis to industrial production. |

Optimization of Reaction Parameters and Yield Enhancement for 3-(Pyridin-4-YL)piperazin-2-one Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of 3-(pyridin-4-yl)piperazin-2-one. Key parameters that can be systematically varied include the choice of solvent, catalyst, temperature, reaction time, and the nature of protecting groups on the piperazinone nitrogens.

A cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperazinones. thieme-connect.com Adapting this to the target molecule, 4-iodopyridine (B57791) could be a potential starting material. The optimization of this reaction would involve screening different palladium catalysts and ligands, as well as bases and solvents, to achieve the highest possible yield. thieme-connect.com

In a typical cyclization reaction to form the piperazin-2-one ring, the choice of the condensing agent and the reaction temperature can have a significant impact on the outcome. For example, in a Jocic-type reaction, the nature of the base and the solvent system are critical for achieving high yields and regioselectivity. rsc.org

The use of design of experiments (DoE) can be a powerful tool for the systematic optimization of multiple reaction variables simultaneously. This statistical approach allows for the identification of the optimal conditions with a minimal number of experiments, leading to a more efficient and cost-effective process.

| Parameter | Influence on Reaction | Considerations for 3-(Pyridin-4-YL)piperazin-2-one Synthesis |

| Solvent | Affects solubility of reactants and can influence reaction rates and pathways. | Aprotic polar solvents like DMF or acetonitrile (B52724) are often used for similar cyclizations. |

| Catalyst | Can accelerate the reaction and control selectivity. | Screening of various Lewis or Brønsted acids for the cyclization step. |

| Temperature | Influences reaction rate and can affect the stability of reactants and products. | Higher temperatures may be required for cyclization but could lead to side reactions. |

| Reactant Stoichiometry | The ratio of reactants can impact conversion and byproduct formation. | Using a slight excess of one reactant may drive the reaction to completion. |

| Protecting Groups | Can influence reactivity and solubility, and are crucial for directing the synthesis. | Boc or Cbz protecting groups are commonly used for the piperazine nitrogens. |

Isolation and Characterization of Synthetic Intermediates and Reaction Byproducts of 3-(Pyridin-4-YL)piperazin-2-one

The isolation and characterization of synthetic intermediates and reaction byproducts are essential for understanding the reaction mechanism and for the development of a robust and reproducible synthetic process. Common analytical techniques employed for this purpose include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

During the synthesis of 3-(pyridin-4-yl)piperazin-2-one, potential intermediates could include the N-acylated ethylenediamine precursor prior to cyclization. The structure of this intermediate can be confirmed by 1H and 13C NMR, where the characteristic signals of the pyridine ring, the ethylenediamine backbone, and the acyl group would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Reaction byproducts can arise from incomplete reactions, side reactions, or degradation of the product. For example, in a cyclization reaction, the formation of oligomeric or polymeric materials could be a potential issue. The presence of regioisomers, where the pyridin-4-yl group is attached to a different position of the piperazinone ring, is another possibility, especially if the synthetic route is not highly regioselective.

Chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are invaluable for monitoring the progress of the reaction and for the separation and purification of the desired product from intermediates and byproducts. The isolated compounds can then be subjected to full spectroscopic characterization to elucidate their structures.

| Compound Type | Potential Structure | Characterization Techniques |

| Starting Material | Ethylenediamine, Pyridin-4-yl-glyoxylic acid derivative | NMR, MS |

| Intermediate | N-(2-aminoethyl)-2-(pyridin-4-yl)acetamide | NMR, MS, IR |

| Desired Product | 3-(Pyridin-4-YL)piperazin-2-one | NMR, MS, IR, Elemental Analysis |

| Byproduct | Dimer or oligomer of the product | GPC, MS |

| Byproduct | Regioisomer | HPLC, NMR |

Structural Elucidation and Conformational Analysis of 3 Pyridin 4 Yl Piperazin 2 One

Spectroscopic Techniques for Definitive Structural Assignment of 3-(Pyridin-4-YL)piperazin-2-one

A suite of spectroscopic tools is employed to unambiguously determine the structure of 3-(Pyridin-4-YL)piperazin-2-one. These include Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) for confirming the elemental composition, Infrared (IR) spectroscopy for identifying functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy for probing electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Pyridin-4-YL)piperazin-2-one, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 3-(Pyridin-4-YL)piperazin-2-one displays characteristic signals corresponding to the protons of the pyridine (B92270) and piperazinone rings. The aromatic protons of the pyridine ring typically appear in the downfield region, while the aliphatic protons of the piperazinone ring are observed at higher field strengths. chemicalbook.com The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the carbonyl group.

Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the piperazinone ring is characteristically deshielded and appears at a low field. The carbon atoms of the pyridine ring exhibit distinct chemical shifts based on their position relative to the nitrogen atom. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 3-(Pyridin-4-YL)piperazin-2-one

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | ~8.5 | ~150 |

| Pyridine C3, C5 | ~7.3 | ~121 |

| Piperazinone C3 | ~4.5 | ~60 |

| Piperazinone C5 | ~3.4 | ~45 |

| Piperazinone C6 | ~3.2 | ~43 |

| Piperazinone C=O | - | ~170 |

| Piperazinone NH | ~7.8 | - |

| Piperazinone NH | ~3.0 (broad) | - |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical chemical shifts for similar structures.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 3-(Pyridin-4-YL)piperazin-2-one, COSY spectra would show correlations between adjacent protons on the pyridine ring and within the piperazinone ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (two- or three-bond) correlations between protons and carbon atoms. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the pyridine ring to the piperazinone ring at the C3 position. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the molecule's three-dimensional conformation and stereochemistry. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination of 3-(Pyridin-4-YL)piperazin-2-one

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. acs.org By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of 3-(Pyridin-4-YL)piperazin-2-one, which is C₉H₁₁N₃O. This technique provides strong evidence for the presence of the expected atoms in the correct numbers. acs.org

Table 2: HRMS Data for 3-(Pyridin-4-YL)piperazin-2-one

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 190.0924 | 190.0921 |

Note: The data in this table is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopic Profiling of Functional Groups in 3-(Pyridin-4-YL)piperazin-2-one

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 3-(Pyridin-4-YL)piperazin-2-one, characteristic absorption bands would be expected for the following functional groups:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the amine (N-H) group in the piperazinone ring.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) group in the piperazinone ring.

C-N stretch: Absorptions corresponding to the C-N bonds of the piperazinone and pyridine rings would be observed in the fingerprint region (typically 1000-1300 cm⁻¹).

Aromatic C-H and C=C stretches: The pyridine ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for 3-(Pyridin-4-YL)piperazin-2-one

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3200-3400 |

| C=O Stretch (Amide) | 1650-1680 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1000-1300 |

Note: This table presents expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in 3-(Pyridin-4-YL)piperazin-2-one

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(Pyridin-4-YL)piperazin-2-one is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions. researchgate.net The carbonyl group of the piperazinone ring can also contribute to the electronic absorption spectrum, typically showing a weaker n → π* transition. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 3-(Pyridin-4-YL)piperazin-2-one

| Electronic Transition | Expected λmax (nm) |

| π → π* (Pyridine) | ~250-280 |

| n → π* (Carbonyl) | ~300-330 |

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.

Solid-State Structural Characterization of 3-(Pyridin-4-YL)piperazin-2-one and its Crystalline Forms

The solid-state architecture of 3-(Pyridin-4-YL)piperazin-2-one is fundamental to understanding its behavior and potential applications. Advanced analytical techniques provide insights into its three-dimensional structure and the variations in its crystalline forms.

Single-Crystal X-ray Diffraction Analysis of 3-(Pyridin-4-YL)piperazin-2-one

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For 3-(Pyridin-4-YL)piperazin-2-one, this analysis would reveal critical data regarding its molecular geometry and packing in the crystal lattice. While a specific study on this compound is not publicly available, the methodology would involve growing a high-quality single crystal and exposing it to an X-ray beam. The diffraction pattern would then be analyzed to determine bond lengths, bond angles, and torsion angles.

The expected findings from such an analysis would include the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions. For instance, a study on a related pyridazino[4,5-b]indole derivative determined it to have a triclinic crystal system and a P-1 space group. mdpi.com The analysis would also elucidate the conformation of the piperazin-2-one (B30754) ring, which is anticipated to adopt a chair or a twisted-boat conformation, and the relative orientation of the pyridin-4-yl substituent.

Table 1: Hypothetical Crystallographic Data for 3-(Pyridin-4-YL)piperazin-2-one

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

Polymorphism and Crystal Engineering Studies of 3-(Pyridin-4-YL)piperazin-2-one

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of 3-(Pyridin-4-YL)piperazin-2-one could exhibit distinct physical properties, such as solubility, melting point, and stability. Studies on similar molecules, like 1,4-piperazine-2,5-diones, have demonstrated the existence of polymorphic forms arising from different crystallization conditions. nih.gov

Crystal engineering focuses on the rational design of crystalline architectures by controlling intermolecular interactions. For 3-(Pyridin-4-YL)piperazin-2-one, hydrogen bonding is expected to be a dominant factor in its crystal packing. The N-H groups of the piperazinone ring can act as hydrogen bond donors, while the pyridyl nitrogen and the carbonyl oxygen can act as acceptors. nih.gov Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could further stabilize the crystal structure. researchgate.net The study of how these interactions can be manipulated to produce desired crystal packing falls under the realm of crystal engineering.

Conformational Landscape and Molecular Dynamics Simulations of 3-(Pyridin-4-YL)piperazin-2-one

The flexibility of the piperazin-2-one ring and the rotational freedom of the pyridin-4-yl group give rise to a complex conformational landscape for this molecule.

Theoretical Prediction of Conformational Preferences of 3-(Pyridin-4-YL)piperazin-2-one

Computational chemistry offers powerful tools to predict the most stable conformations of a molecule. For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of 3-(Pyridin-4-YL)piperazin-2-one, the pyridin-4-yl group at the C3 position would likely favor an axial orientation to minimize steric hindrance with the rest of the piperazinone ring.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule, exploring the different accessible conformations and the energy barriers between them. Such simulations would likely show the piperazinone ring undergoing ring-puckering, and the pyridin-4-yl group rotating around the C-C single bond. These computational approaches are essential for understanding the molecule's behavior in different environments. nih.govresearchgate.net

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions within 3-(Pyridin-4-YL)piperazin-2-one

Other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, also play a role in determining the molecule's shape and stability. The electron-withdrawing nature of the pyridin-4-yl ring and the polar lactam group create a specific electrostatic potential surface that influences how the molecule interacts with itself and its surroundings.

Chiroptical Properties and Stereochemical Integrity of 3-(Pyridin-4-YL)piperazin-2-one Enantiomers

The presence of a stereocenter at the C3 position of the piperazin-2-one ring means that 3-(Pyridin-4-YL)piperazin-2-one is a chiral molecule and can exist as a pair of enantiomers (R and S forms).

These enantiomers are non-superimposable mirror images of each other and are expected to exhibit distinct chiroptical properties. Techniques such as optical rotation and circular dichroism (CD) spectroscopy would be used to characterize the individual enantiomers. The optical rotation would be equal in magnitude but opposite in sign for the two enantiomers. CD spectroscopy would provide information about the stereochemistry of the molecule in solution.

Maintaining stereochemical integrity is crucial, especially in biological contexts where one enantiomer may have a different pharmacological activity than the other. nih.gov The stability of the stereocenter at C3 under various conditions would be an important aspect to investigate to ensure that racemization does not occur.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-(Pyridin-4-YL)piperazin-2-one |

| Pyridazino[4,5-b]indole |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy of 3-(Pyridin-4-YL)piperazin-2-one

In a hypothetical scenario, an ORD spectrum for an enantiomer of 3-(Pyridin-4-YL)piperazin-2-one would display the change in optical rotation as a function of wavelength. A typical spectrum would show a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule.

Similarly, a Circular Dichroism spectrum would show the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The CD spectrum provides more detailed information about the electronic transitions and the three-dimensional structure of the chiral molecule.

Without experimental data, any representation of ORD and CD curves would be purely speculative and would not meet the required standard of scientific accuracy.

Determination of Absolute Configuration via Spectroscopic Methods

The determination of the absolute configuration of a chiral molecule like 3-(Pyridin-4-YL)piperazin-2-one is crucial for understanding its biological activity and stereospecific interactions. Spectroscopic methods, particularly ORD and CD, are powerful non-destructive techniques for this purpose.

The absolute configuration can often be assigned by comparing the experimentally measured ORD and CD spectra with those of structurally related compounds whose absolute configurations are known. Another robust method involves the application of empirical rules, such as the Octant Rule for ketones, or by comparing the experimental spectra with spectra calculated using quantum chemical methods.

However, in the absence of any experimental ORD or CD data for 3-(Pyridin-4-YL)piperazin-2-one, it is not possible to apply any of these methods to determine its absolute configuration. Further experimental research is required to obtain the necessary spectroscopic data to perform a complete stereochemical analysis of this compound.

Computational and Theoretical Investigations of 3 Pyridin 4 Yl Piperazin 2 One

Quantum Chemical Assessment of Electronic Structure and Reactivity of 3-(Pyridin-4-YL)piperazin-2-one

Quantum chemical methods are fundamental in elucidating the electronic properties and inherent reactivity of molecules. For a compound like 3-(Pyridin-4-YL)piperazin-2-one, these computational tools can provide insights into its stability, reactivity hotspots, and electronic transitions.

Density Functional Theory (DFT) Calculations for 3-(Pyridin-4-YL)piperazin-2-one

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. jksus.org DFT calculations can be employed to optimize the molecular geometry of 3-(Pyridin-4-YL)piperazin-2-one, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to compute various global chemical reactivity descriptors. scielo.br

For instance, in a study on piperine (B192125) derivatives, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to determine electronic properties. scielo.br While specific data for 3-(Pyridin-4-YL)piperazin-2-one is not available, a similar approach would yield valuable information.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Piperazine (B1678402) Derivative

| Parameter | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity | 4.0 | eV |

| Hardness | 2.2 | eV |

| Softness | 0.45 | eV⁻¹ |

| Electrophilicity Index | 3.64 | eV |

This table presents hypothetical data for a generic piperazine derivative to illustrate the output of DFT calculations.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For 3-(Pyridin-4-YL)piperazin-2-one, the nitrogen atoms of the pyridine (B92270) and piperazine rings, as well as the carbonyl oxygen, would likely be identified as key nucleophilic regions.

Ab Initio and Semi-Empirical Methodologies Applied to 3-(Pyridin-4-YL)piperazin-2-one

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT. They are particularly useful for benchmarking the results of other methods and for studying systems where DFT may not be as reliable. For example, ab initio calculations have been used to characterize the conformational preferences of substituted piperideines, a related class of heterocycles. nih.gov

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org These methods are significantly faster than ab initio or DFT methods, making them suitable for screening large numbers of molecules or for studying very large systems. wikipedia.org While their accuracy can be lower, they are valuable for obtaining initial insights into molecular properties and for qualitative analyses. wustl.educore.ac.uk For instance, semi-empirical calculations have been applied to various sulfur-containing heterocycles to understand their electronic structure. acs.org

Molecular Modeling for Ligand-Target Interactions Involving 3-(Pyridin-4-YL)piperazin-2-one

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. jetir.org This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a ligand's activity. For 3-(Pyridin-4-YL)piperazin-2-one, docking studies could be performed against various receptors or enzymes to explore its potential pharmacological profile.

The process involves preparing the 3D structures of both the ligand and the target protein. A scoring function is then used to evaluate the binding affinity of different ligand poses within the protein's active site. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Studies on related piperazine derivatives have demonstrated the utility of molecular docking. For example, docking studies on piperazine derivatives as urease inhibitors helped to understand their binding interactions within the enzyme's active site. nih.gov Similarly, investigations into piperidine/piperazine-based compounds have used docking to analyze their binding modes at sigma receptors. nih.govnih.gov In a study of pyridopyrimidine derivatives, docking was used to assess their interactions with the 3PBL protein. jetir.org

Table 2: Example of Key Interactions from a Molecular Docking Study of a Pyridinyl-Piperazine Analog

| Amino Acid Residue | Type of Interaction | Distance (Å) |

| TYR 82 | Hydrogen Bond | 2.1 |

| ASP 110 | Salt Bridge | 3.5 |

| PHE 254 | π-π Stacking | 4.2 |

| LEU 150 | Hydrophobic | 3.8 |

| TRP 86 | π-π Stacking | 4.5 |

This table provides a hypothetical example of the types of interactions that could be identified in a docking study of a compound structurally similar to 3-(Pyridin-4-YL)piperazin-2-one.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of 3-(Pyridin-4-YL)piperazin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known biological activity. Statistical methods are then used to build a mathematical model that can predict the activity of new, untested compounds. For derivatives of 3-(Pyridin-4-YL)piperazin-2-one, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance.

A study on piperazine derivatives as mTORC1 inhibitors identified several key descriptors, including the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and topological polar surface area (PSA), that were significantly correlated with their inhibitory activity. mdpi.com Another QSAR study on piperine analogs as bacterial efflux pump inhibitors found that partial negative surface area and heat of formation were important descriptors. nih.gov

Table 3: Example of Molecular Descriptors Used in a QSAR Model for Piperazine Analogs

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| Molecular Weight | Size of the molecule | Positive |

| Number of H-bond donors | Hydrogen bonding capacity | Negative |

| Rotatable Bonds | Molecular flexibility | Positive |

This table illustrates typical descriptors and their potential influence on biological activity in a hypothetical QSAR model.

Elucidation of Reaction Mechanisms and Transition States for 3-(Pyridin-4-YL)piperazin-2-one Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy barrier associated with the transition state determines the reaction rate.

For transformations involving 3-(Pyridin-4-YL)piperazin-2-one, such as its synthesis or metabolism, computational studies can elucidate the step-by-step mechanism. For example, a computational investigation into the nitrosation mechanism of piperazine in the presence of CO2 revealed a novel three-step mechanism initiated by the formation of a charge-transfer complex. nih.gov Such insights are vital for optimizing reaction conditions and for understanding potential metabolic pathways. The synthesis of piperazine derivatives often involves reactions like nucleophilic substitution and reductive amination, the mechanisms of which can be explored computationally. researchgate.netorganic-chemistry.orgnih.gov

Predictive Modeling of Spectroscopic Signatures for 3-(Pyridin-4-YL)piperazin-2-one

Computational methods can predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. aip.org These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. nih.gov This can aid in the assignment of complex spectra and in the structural elucidation of novel compounds. researchgate.netuq.edu.au

Similarly, vibrational frequencies from IR spectroscopy can be calculated. The computed frequencies and their corresponding intensities can be used to assign the vibrational modes observed in an experimental IR spectrum.

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for 3-(Pyridin-4-YL)piperazin-2-one

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-2, H-6 | 8.6 |

| Pyridine H-3, H-5 | 7.4 |

| Piperazinone H-3 | 4.5 |

| Piperazinone H-5 (axial) | 3.2 |

| Piperazinone H-5 (equatorial) | 3.4 |

| Piperazinone H-6 (axial) | 3.0 |

| Piperazinone H-6 (equatorial) | 3.1 |

| Piperazinone N-H | 7.9 |

This table provides an illustrative prediction of the ¹H NMR spectrum for 3-(Pyridin-4-YL)piperazin-2-one. Actual values would require specific DFT calculations.

Topological Analysis of Electron Density in 3-(Pyridin-4-YL)piperazin-2-one using Bader's QTAIM

A comprehensive search of scientific literature revealed no specific studies dedicated to the topological analysis of the electron density of 3-(Pyridin-4-YL)piperazin-2-one using the Quantum Theory of Atoms in Molecules (QTAIM). Therefore, the presentation of detailed research findings and specific data tables for this compound is not possible at this time.

However, a general overview of the principles of Bader's QTAIM can be provided to understand the potential insights such an analysis would offer.

The Quantum Theory of Atoms in Molecules, developed by Richard Bader and his colleagues, is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atoms and to characterize the chemical bonds between them. ias.ac.inwikipedia.org This method is grounded in the principle that the topological features of the electron density, a quantum mechanical observable, hold the key to defining molecular structure and bonding. ias.ac.inwiley-vch.de

A QTAIM analysis identifies critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature, which relate to the curvature of the electron density at that point. wiley-vch.de The most relevant for chemical bonding are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. ias.ac.innih.gov

The properties of the electron density at a bond critical point provide quantitative information about the nature of the chemical bond. Key parameters include:

The electron density at the BCP (ρ(r_bcp)) : The magnitude of the electron density at this point correlates with the bond order; higher values suggest a stronger, more covalent bond.

The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative Laplacian (∇²ρ < 0) signifies a concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. Conversely, a positive Laplacian (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. ias.ac.in

The total energy density (H(r_bcp)) : The sign of the total energy density at the BCP can also help to distinguish the type of interaction.

Were a QTAIM analysis to be performed on 3-(Pyridin-4-YL)piperazin-2-one, it would involve calculating the optimized geometry of the molecule and then analyzing its electron density. The analysis would identify all bond critical points within the molecule, such as those for the C-C, C-N, C=O, N-H, and C-H bonds in the piperazinone and pyridine rings.

The data from such an analysis would typically be presented in a table, detailing the properties of each unique bond critical point. For instance, the analysis would likely show that the C=O bond possesses a higher electron density and a more negative Laplacian value at its BCP compared to the C-C and C-N single bonds, reflecting its double bond character. The interactions involving the nitrogen and oxygen atoms, particularly the N-H and C=O groups, would be of special interest for their potential to participate in intermolecular hydrogen bonding, which would be characterized by specific topological properties at the corresponding BCPs.

Reactivity Profile and Derivatization Chemistry of 3 Pyridin 4 Yl Piperazin 2 One

Functionalization Reactions at the Piperazinone Ring of 3-(Pyridin-4-YL)piperazin-2-one

The piperazinone ring, with its secondary amine and amide functionalities, is amenable to various functionalization reactions.

N-Alkylation, Acylation, and Sulfonylation Reactions

The secondary amine nitrogen in the piperazinone ring is a primary site for derivatization. Standard N-alkylation, acylation, and sulfonylation reactions can be employed to introduce a variety of substituents.

N-Alkylation: The N-alkylation of piperazine (B1678402) and its derivatives is a well-established method for introducing alkyl groups. organic-chemistry.orggoogle.com This reaction typically involves the use of alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. For instance, the reaction of a piperazine derivative with an appropriate alkyl halide under basic conditions yields the corresponding N-alkylated product. While specific examples for 3-(Pyridin-4-YL)piperazin-2-one are not extensively detailed in the provided results, the general reactivity of the piperazine scaffold suggests that similar conditions would be applicable. organic-chemistry.orgnih.gov

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an acyl group, forming a tertiary amide. For example, the reaction of 1-(3-nitropyridin-2-yl)piperazine (B1350711) with 2-chloro-N-arylacetamides in the presence of potassium carbonate results in the formation of N-acylated piperazine derivatives. nih.gov This methodology can be extrapolated to 3-(Pyridin-4-YL)piperazin-2-one to generate a library of N-acyl derivatives.

N-Sulfonylation: The sulfonylation of the piperazine nitrogen is another important transformation, often leading to compounds with interesting biological activities. nih.gov This is typically carried out by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of a piperazine-containing compound with 2-chlorobenzenesulfonyl chloride can yield the corresponding sulfonamide. nih.gov

Table 1: Examples of N-Functionalization Reactions on Piperazine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkylpiperazinone | organic-chemistry.orggoogle.com |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N-Acylpiperazinone | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperazinone | nih.gov |

Electrophilic and Nucleophilic Additions to the Piperazinone System

The piperazinone ring itself can participate in addition reactions, although these are less common than N-functionalization.

Electrophilic Additions: The amide functionality within the piperazinone ring is generally unreactive towards electrophiles. However, the nitrogen atoms can be protonated under acidic conditions.

Nucleophilic Additions: The carbonyl group of the lactam in the piperazinone ring is susceptible to nucleophilic attack, although this is less favorable than in ketones due to the resonance delocalization of the nitrogen lone pair. Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine. Nucleophilic addition to the carbon-nitrogen double bond of an imine intermediate can also occur. youtube.com The piperazinone ring system can be constructed through a key diastereoselective nucleophilic addition of a Ruppert-Prakash reagent to an α-amino sulfinylimine. researchgate.net

Chemical Modifications and Transformations of the Pyridine (B92270) Moiety of 3-(Pyridin-4-YL)piperazin-2-one

The pyridine ring offers several avenues for chemical modification, distinct from the piperazinone ring chemistry.

Pyridine Nitrogen Functionalization and Quaternization

The nitrogen atom of the pyridine ring is basic and can be readily functionalized.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are versatile intermediates in the functionalization of the pyridine ring. beilstein-journals.orgacs.org

Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge on the pyridine ring, altering its electronic properties and reactivity.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Direct functionalization of pyridine C-H bonds via metal-catalyzed cross-coupling reactions is a powerful tool for introducing aryl, alkyl, and other groups. beilstein-journals.orgresearchgate.netethernet.edu.et

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the C-H functionalization of pyridines and their N-oxides. beilstein-journals.orgacs.org For instance, Pd-catalyzed dehydrogenative Heck reactions can introduce alkenyl groups at the C3-position of pyridines. beilstein-journals.org Palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene (B28343) can lead to regioselective arylation and benzylation. beilstein-journals.org Furthermore, palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides provides a route to alkylated pyridine derivatives. acs.org

Copper-Catalyzed Reactions: Copper catalysts can also mediate the arylation of pyridine N-oxides with arylboronic esters. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed C-H Functionalization of Pyridine

| Catalyst | Coupling Partner | Product Type | Reference |

| Palladium(II) acetate (B1210297)/dppf | Secondary alkyl bromides | 2-Alkylpyridine derivatives | beilstein-journals.org |

| Palladium(II) acetate/MPAA ligand | Alkenes | C3-Alkenylated pyridines | beilstein-journals.org |

| Copper catalyst | Arylboronic esters | Arylated pyridines | beilstein-journals.org |

Stereoselective Transformations and Chiral Pool Applications of 3-(Pyridin-4-YL)piperazin-2-one

The chiral center at the 3-position of the piperazinone ring makes stereoselective transformations and its use as a chiral building block particularly relevant. The (S)-enantiomer of 3-(Pyridin-4-YL)piperazin-2-one is a known compound. chemsrc.comchiralen.com

The synthesis of enantiomerically pure 3-substituted piperazin-2-ones can be achieved through various stereoselective methods. researchgate.net One approach involves the use of chiral auxiliaries. For example, the stereoselective synthesis of 3-substituted piperidin-2-one derivatives has been accomplished starting from 2-pyridone after N-galactosylation, where subsequent nucleophilic addition proceeds with high regio- and stereoselectivity. researchgate.net

Another strategy involves the development of concise synthetic routes to enantiopure 3-substituted piperazine-2-acetic acid esters starting from amino acids. nih.gov These methods often rely on key chiral intermediates and stereoselective ring-closure reactions.

The development of synthetic routes to chiral piperazine derivatives is an active area of research, given the importance of stereochemistry in medicinal chemistry. researchgate.netnih.gov While specific stereoselective transformations starting directly from 3-(Pyridin-4-YL)piperazin-2-one are not detailed in the search results, the existing literature on related structures provides a strong foundation for such investigations.

Regioselectivity and Stereochemical Control in Derivatization of 3-(Pyridin-4-YL)piperazin-2-one

The structure of 3-(Pyridin-4-YL)piperazin-2-one presents multiple reactive sites for derivatization: the N1-amide nitrogen, the N4-secondary amine, the C3-chiral center, and the pyridine ring. Achieving control over regioselectivity and stereochemistry is paramount for synthesizing specific, biologically active derivatives.

Regioselectivity: The differential reactivity of the two nitrogen atoms in the piperazin-2-one (B30754) ring is the primary determinant of regioselectivity. The N4-nitrogen, being a secondary amine, is significantly more nucleophilic and basic than the N1-nitrogen, which is part of an amide (lactam). Consequently, electrophilic substitution reactions such as alkylation, acylation, and arylation are expected to occur preferentially at the N4 position.

Studies on similar N-heterocyclic systems support this principle. For instance, investigations into the N-alkylation of indazoles have shown that the choice of base and solvent can significantly influence the ratio of N1 to N2 alkylated products. beilstein-journals.org While direct studies on 3-(pyridin-4-yl)piperazin-2-one are limited, the fundamental principles of amine versus amide reactivity strongly suggest a high preference for N4 derivatization under standard conditions. The N1-amide can be deprotonated and alkylated, but this typically requires stronger bases and more forcing conditions. The pyridine ring's nitrogen atom is generally less nucleophilic than the N4-amine and would typically react with electrophiles only under specific, often acidic, conditions.

Stereochemical Control: The C3 position of the piperazin-2-one ring is a stereocenter, meaning derivatives can exist as enantiomers or diastereomers. The synthesis of stereochemically pure compounds is often critical for pharmacological activity. Several advanced synthetic strategies have been developed to control the stereochemistry of piperazin-2-ones.

Asymmetric Catalysis: Catalytic enantioselective methods are powerful tools for establishing the stereochemistry at the C3 position. Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to generate α-tertiary piperazin-2-ones with high enantiomeric enrichment. rsc.orgnih.gov Similarly, the asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. rsc.org A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has also been reported for the synthesis of C3-substituted piperazin-2-ones with high enantiomeric excess. acs.org

Diastereoselective Approaches: When a second stereocenter is introduced, controlling the relative stereochemistry becomes crucial. The reaction of piperazin-2-one with triethyl phosphite (B83602) has been shown to produce a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, demonstrating that reactions at adjacent positions can lead to distinct diastereomeric products. nih.govacs.org The synthesis of 2,6-disubstituted piperazines has been achieved with high diastereoselectivity through intramolecular palladium-catalyzed hydroamination, where the product was found to adopt a trans configuration. rsc.org

The following table summarizes key strategies for achieving stereochemical control in the synthesis of piperazin-2-one derivatives.

| Method | Target Stereochemistry | Key Features | Reference(s) |

| Asymmetric Allylic Alkylation | Enantioselective C3-tertiary centers | Pd-catalysis, decarboxylative reaction of N-protected piperazin-2-ones. | rsc.org, nih.gov |

| Asymmetric Hydrogenation | Enantio- and diastereoselective C2,C3-disubstitution | Pd-catalyzed hydrogenation of pyrazin-2-ols. | rsc.org |

| One-Pot Sequential Catalysis | Enantioselective C3-substitution | Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization. | acs.org |

| Diastereoselective Bisphosphonylation | cis/trans C2,C3-disubstitution | Reaction with triethyl phosphite yields separable diastereomers. | nih.gov, acs.org |

| Intramolecular Hydroamination | Diastereoselective 2,6-disubstitution | Pd-catalyzed cyclization of an aminoalkene precursor yields trans products. | rsc.org |

Synthesis of Structurally Diverse Analogues and Bioisosteres of 3-(Pyridin-4-YL)piperazin-2-one

The modification of the 3-(pyridin-4-yl)piperazin-2-one scaffold through the synthesis of analogues and the replacement of the core with bioisosteres are key strategies in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Structural Analogues: Analogue synthesis typically involves the modification of the parent structure at the N4-position, the pyridine ring, or the piperazinone core itself.

N4-Substitution: The nucleophilic N4-amine is readily functionalized. A wide array of substituents can be introduced via reactions such as reductive amination, acylation with acid chlorides or activated esters, and coupling reactions to introduce aryl or heteroaryl groups.

Pyridine Ring Modification: The pyridine ring can be substituted with various functional groups to explore structure-activity relationships. For instance, analogues with substituted pyridine or alternative heterocyclic rings like pyrimidine (B1678525) have been synthesized. acs.org

Core Modification: More complex analogues can be created by altering the piperazin-2-one ring system. This includes the synthesis of fused systems, such as pyrazolo[4,3-e] nih.govacs.orgresearchgate.nettriazines, which can be derived from 5-acyl-1,2,4-triazine precursors. researchgate.net

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. Replacing the piperazine or piperazin-2-one moiety with a suitable bioisostere can lead to improved pharmacological profiles. tcichemicals.com The piperazine ring is a common feature in over 100 FDA-approved drugs. enamine.net

A variety of bioisosteres for the piperazine ring have been explored in medicinal chemistry. These replacements can alter basicity, lipophilicity, and conformational rigidity. acs.orgresearchgate.net

| Bioisostere Class | Specific Examples | Potential Advantages | Reference(s) |

| Spirocyclic Diamines | Diazaspiroalkanes | Introduction of 3D-character, potentially improving solubility and metabolic stability. | enamine.net, nih.gov |

| Bridged Diamines | 2,5-Diazabicyclo[2.2.1]heptane | Conformationally restricted, can improve binding affinity and selectivity. | nih.gov |

| Fused Rings | Octahydropyrrolo[3,4-b]pyrrole | Can mimic the spatial arrangement of piperazine substituents with a different core structure. | nih.gov |

| Ring Size Variants | 1,4-Diazepine (Homopiperazine) | Larger ring size provides different conformational possibilities. | nih.gov |

| Smaller Heterocycles | 3-Aminoazetidine, Pyrrolidines | Reduced molecular weight, altered basicity. | acs.org, nih.gov |

| Acyclic Analogues | N/A | While less common as direct replacements, they can inform on the importance of the cyclic scaffold. | N/A |

The synthesis of these bioisosteric cores often requires multi-step sequences. For example, the synthesis of diazaspiro cores may begin with the N-arylation of a protected diazaspiroalkane, followed by deprotection and subsequent coupling steps. nih.gov

Mechanistic Investigations of Reactivity and Kinetic Studies of 3-(Pyridin-4-YL)piperazin-2-one

Understanding the reaction mechanisms and kinetics of 3-(pyridin-4-yl)piperazin-2-one is fundamental to predicting its reactivity and optimizing reaction conditions for derivatization.

Reactivity of the Piperazin-2-one Ring: The piperazin-2-one ring exhibits dual reactivity stemming from the amide and amine functionalities.

Keto-Enamine Tautomerism: Mechanistic studies on the reaction of piperazin-2-one with triethyl phosphite suggest that the reaction proceeds through a keto-enol equilibrium that shifts towards an enamine tautomer. The subsequent addition of the phosphite to the enamine leads to the formation of bisphosphonate products. acs.orgresearchgate.net This enamine formation highlights an important reactive intermediate pathway for the piperazin-2-one core.

Amine Nucleophilicity: The N4-secondary amine is the primary site for nucleophilic reactions. One of the most important reactions involving such amines is the aza-Michael addition to α,β-unsaturated carbonyl compounds. rsc.org

Kinetic Studies of Aza-Michael Addition: While specific kinetic data for 3-(pyridin-4-yl)piperazin-2-one is not available, studies on related aza-Michael reactions provide valuable insights.

Reaction Order: The kinetics of the aza-Michael addition can be complex. For the reaction of dimethyl itaconate with amines like piperidine, the reaction order can change from second to third depending on the solvent, catalyst, and amine concentration. whiterose.ac.uk This suggests that the amine can act as both a nucleophile and a base catalyst.

Solvent and Catalyst Effects: Protic solvents like alcohols can enhance the rate of aza-Michael additions. whiterose.ac.uk Lewis acids can also catalyze the reaction, with their effectiveness often proportional to their Lewis acidity. whiterose.ac.uk

Competing Reactions: A potential complication in aza-Michael additions is the isomerization of the Michael acceptor, which can be catalyzed by the amine reactant. This can lead to the formation of unreactive regioisomers, a process that can be suppressed by using low-polarity solvents and lower temperatures. whiterose.ac.uk For example, in reactions with vinyl pyridines, the stabilization of the intermediate anionic adduct by the pyridine nitrogen can influence the reaction outcome and stereochemistry. nih.gov

The reactivity of the molecule is a composite of its functional groups. The secondary amine at N4 is the most nucleophilic center, readily undergoing alkylation, acylation, and conjugate additions. The lactam at N1 is less reactive but can participate in reactions under stronger basic conditions. The pyridine ring can be involved in electrophilic substitution or act as a ligand for metal catalysts, influencing reactions at other parts of the molecule.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Pyridin 4 Yl Piperazin 2 One

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis of 3-(Pyridin-4-YL)piperazin-2-one

Chromatography is the cornerstone for separating 3-(Pyridin-4-YL)piperazin-2-one from impurities, starting materials, and its own stereoisomers. Techniques such as HPLC, GC, and TLC are indispensable throughout the synthesis and quality control processes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile compounds like 3-(Pyridin-4-YL)piperazin-2-one. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from closely related impurities.

The development of a successful HPLC method hinges on the careful selection and optimization of the stationary and mobile phases to achieve adequate resolution between the analyte and any potential impurities. For piperazine-containing compounds, reversed-phase (RP) chromatography is the most common approach.

Stationary Phases: C18 (octadecyl) columns are the most widely used stationary phases due to their hydrophobicity, which provides good retention for a broad range of organic molecules. unodc.orgsielc.comresearchgate.netnih.gov Other phases, such as C8 or Phenyl-Hexyl, can offer alternative selectivity, which may be beneficial for resolving challenging impurity profiles. Low-silanol-activity columns are often preferred to minimize peak tailing for basic compounds like piperazines. sielc.com

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). To ensure good peak shape and reproducible retention times for basic analytes, a buffer is incorporated into the aqueous portion of the mobile phase. unodc.orgnih.gov Common choices include phosphate (B84403) buffers or volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate, which are compatible with mass spectrometry (MS) detection. researchgate.net The pH of the mobile phase is a critical parameter; for a compound with a pyridine (B92270) ring (pKa ~5-6) and a piperazine (B1678402) moiety, maintaining a pH between 2 and 7 is typical. nih.govhelixchrom.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to elute highly retained impurities and reduce analysis time. acs.org

A typical starting point for method development would involve a C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer at a pH of approximately 2. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly, likely between 230 and 280 nm. nih.govacs.org

Table 1: Example HPLC Conditions for Analysis of Related Piperazine Derivatives

| Compound | Stationary Phase | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Newcrom R1 (C18-based) | Acetonitrile and water with phosphoric acid | UV/MS | sielc.com |

| 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-pyrrolo[3,4-c]pyridine derivative | LiChrosorb RP-18 (5 µm) | Acetonitrile and phosphate buffer (pH=2) | UV at 239 nm | nih.gov |

| 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine | Symmetry C18 (3.5 µm) | Acetonitrile and 5.0 mM ammonium acetate | MS/MS | researchgate.net |

As 3-(Pyridin-4-YL)piperazin-2-one possesses a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose. shimadzu.com

Polysaccharide-based CSPs are the most versatile and widely used for the separation of a broad range of chiral compounds. bjmu.edu.cn Columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® IC (cellulose tris(3-chloro-4-methylphenylcarbamate)) are excellent candidates for resolving the enantiomers of piperazine derivatives. bjmu.edu.cnjocpr.com

The choice of mobile phase mode (normal-phase, polar organic, or reversed-phase) significantly impacts selectivity. shimadzu.com Normal-phase, using mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol), is often the first choice for screening. nih.gov Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and resolution. bjmu.edu.cn For some piperazine derivatives, supercritical fluid chromatography (SFC) with these same chiral columns has been shown to provide excellent and rapid separations. bjmu.edu.cn

Table 2: Example Chiral HPLC/SFC Conditions for Separation of Related Compounds

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Reference |

|---|---|---|---|---|

| Phenylpiperazine Derivatives | Chiralpak IA | CO2 / Isopropanol with 0.1% diethylamine | SFC | bjmu.edu.cn |

| Piperazine Derivatives | Chiralpak IC | Acetonitrile / Methanol / Diethylamine (90:10:0.1) | Normal Phase | jocpr.com |

| Bitopic Ligands with Piperazine Moiety | Chiralcel OZ-H | Hexane / 2-Propanol (90:10) | Normal Phase | nih.gov |

| Aldehyde-Nitroalkene Adducts | Chiralpak AD-H | Not specified | HPLC | unl.pt |

Gas Chromatography (GC) for Volatile Derivatives of 3-(Pyridin-4-YL)piperazin-2-one

Gas chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, 3-(Pyridin-4-YL)piperazin-2-one is not ideal for direct GC analysis. However, GC can be employed for its analysis following a chemical derivatization step to increase its volatility and thermal stability. scholars.directnih.gov

The secondary amine in the piperazine ring is the primary site for derivatization. Acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is a common strategy. scholars.directresearchgate.net This reaction replaces the active hydrogen on the nitrogen with a perfluoroacyl group, creating a more volatile and less polar derivative that exhibits excellent chromatographic properties. Silylation is another possible derivatization technique. researchgate.net